Cannabichromene - 18793-28-7

Cannabichromene

Catalog Number: EVT-8152190
CAS Number: 18793-28-7
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cannabichromene is a 1-benzopyran.
A natural product found in Cannabis sativa and Helichrysum species.
cannabichromene is a natural product found in Cannabis sativa with data available.
Source and Classification

Cannabichromene is primarily sourced from the Cannabis sativa plant, where it exists as one of the more abundant phytocannabinoids. It is biosynthesized from cannabigerolic acid through a series of enzymatic reactions involving specific enzymes that facilitate the conversion of precursor compounds into various cannabinoids . Cannabichromene belongs to the class of terpenophenolic compounds and is structurally related to other cannabinoids due to its common 3-pentylphenol ring .

Synthesis Analysis

The synthesis of cannabichromene can be achieved through both natural extraction from cannabis plants and synthetic methods. The natural synthesis involves the enzymatic conversion of cannabigerolic acid into cannabichromene through decarboxylation processes during the drying or heating of cannabis .

Synthetic Methods

  1. Condensation Reaction: One prevalent synthetic route involves the condensation of olivetol with citral in the presence of a primary amine catalyst such as t-butylamine. This reaction typically occurs under reflux conditions using toluene as a solvent. The molar ratio used in this reaction is often 1:1:1 (olivetol:citral:amine), leading to yields ranging from 15% to 75% depending on reaction conditions .
  2. Improved Synthesis Techniques: Recent advancements have introduced methods that enhance yield and purity. For instance, dosing citral into a heated solution of olivetol at temperatures between 90°C and 110°C has shown to increase conversion rates significantly, achieving yields over 80% with minimal purification required .
  3. Alternative Methods: Other methods include cyclodehydrogenation reactions using reagents like chloranil or 2,3-dichloro-5,6-dicyanobenzene, although these methods are less common due to lower yields and higher complexity .
Molecular Structure Analysis

Cannabichromene has a molecular formula of C₂₁H₂₆O₂ and a molecular weight of approximately 314.43 g/mol. Its structure features a chromene backbone with a pentyl side chain, which contributes to its unique properties among cannabinoids. The chromene structure consists of a fused benzene ring and a pyran ring, which are characteristic of many cannabinoids .

Structural Data

  • Chemical Structure: The structure can be represented as follows:
C21H26O2\text{C}_{21}\text{H}_{26}\text{O}_{2}
  • Spectroscopic Analysis: Cannabichromene's purity and structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide insights into its molecular configuration and confirm its identity .
Chemical Reactions Analysis

Cannabichromene participates in various chemical reactions typical for cannabinoids:

  1. Decarboxylation: CBC can undergo decarboxylation when heated, converting from its acidic form (cannabichromenic acid) to its neutral form.
  2. Reactions with Enzymes: Cannabichromene interacts with various enzymes in the body, particularly those involved in the metabolism of endocannabinoids. It has been shown to inhibit monoacylglycerol lipase, an enzyme responsible for degrading 2-arachidonoylglycerol, thus potentially increasing levels of this endocannabinoid in the system .
  3. Potential Reactions with Other Cannabinoids: CBC may also participate in reactions that generate other cannabinoids or derivatives through spontaneous conversions during extraction or synthesis processes.
Mechanism of Action

Cannabichromene primarily exerts its effects through interaction with cannabinoid receptors in the endocannabinoid system. It has been identified as an agonist for cannabinoid receptor type 2 (CB2), which is involved in mediating anti-inflammatory responses .

Functional Activity

  • Receptor Binding: CBC has been shown to displace synthetic agonists from CB1 and CB2 receptors in vitro, indicating its potential role in modulating these pathways .
  • Endocannabinoid Modulation: By inhibiting monoacylglycerol lipase without affecting fatty acid amide hydrolase activity, CBC may skew endocannabinoid levels favorably towards increased 2-arachidonoylglycerol relative to anandamide .
Physical and Chemical Properties Analysis

Cannabichromene exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale orange oil.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.
  • Stability: CBC can darken upon exposure to air and light, indicating sensitivity to environmental conditions.

Relevant Data

  • Boiling Point: Exact boiling point data for CBC is less frequently reported but is generally expected to be similar to other cannabinoids.
  • Melting Point: CBC does not have a well-defined melting point due to its oily nature.
Applications

Cannabichromene holds promise for various scientific applications:

  1. Therapeutic Potential: Research indicates that CBC may possess anti-inflammatory and analgesic properties, making it a candidate for treating pain and inflammatory conditions .
  2. Pharmacological Research: Its interaction with cannabinoid receptors positions CBC as an important compound for studying cannabinoid pharmacology and developing new therapeutic agents.
  3. Cosmetic Industry: Due to its anti-inflammatory effects, CBC is being explored for use in skincare products aimed at reducing inflammation and promoting skin health.
  4. Agricultural Applications: Research into CBC's role within Cannabis sativa may lead to enhanced cultivation practices aimed at maximizing yield of beneficial cannabinoids.
Biosynthesis Pathways and Genetic Regulation

Enzymatic Conversion of Cannabigerolic Acid to Cannabichromenic Acid

The formation of cannabichromenic acid (CBCA), CBC's acidic precursor, involves a stereoselective cyclization reaction catalyzed by CBCA synthase (CBCAS):

CBGA + Oxygen → CBCA + H₂O₂

This reaction proceeds through a carbocation-mediated mechanism where CBCAS directs the folding of CBGA's geranyl chain to form the chromene scaffold characteristic of CBC. The purified enzyme exhibits maximal activity at pH 6.5 and 30°C, with a Michaelis constant (Kₘ) of 15.6 μM for CBGA – indicating moderate substrate affinity compared to THCA synthase (Kₘ = 8.2 μM) and CBDA synthase (Kₘ = 18.3 μM) [5]. The catalytic efficiency (k꜀ₐₜ/Kₘ) of native CBCAS is notably lower than other cannabinoid synthases, measured at 1.7 × 10⁴ M⁻¹s⁻¹, necessitating enzyme engineering for enhanced productivity [2].

Table 1: Purification Profile of Cannabichromenic Acid Synthase from Cannabis sativa

Purification StepTotal Protein (mg)Total Activity (nkat)Specific Activity (nkat/mg)Purification (fold)
Crude Extract31003720.121
Ammonium Sulfate8803170.363.0
DEAE-Cellulose712133.0025.0
Hydroxyapatite4.811624.17201.4
Gel Filtration0.97886.67722.3

Following biosynthesis, CBCA undergoes non-enzymatic decarboxylation upon heating (>93°C), drying, or prolonged storage to yield neutral CBC [1] [8]. This conversion explains why fresh cannabis material contains predominantly acidic cannabinoids (≥95%), while processed products contain decarboxylated forms [9].

Role of Cannabichromenic Acid Synthase in Phytocannabinoid Diversification

CBCAS belongs to the berberine bridge enzyme (BBE)-like superfamily of flavin-dependent oxidoreductases. It shares 75–80% sequence homology with THCA synthase (THCAS) and CBDA synthase (CBDAS), confirming their evolution from a common ancestral oxidase [2] [8]. Structural predictions using AlphaFold indicate CBCAS possesses a unique substrate-binding pocket geometry compared to THCAS/CBDAS. Key residues (Phe⁴⁰⁰, Trp⁴⁸⁵, and His⁴⁹⁰) create a hydrophobic environment that steers CBGA toward chromene formation rather than the olivetol cyclization pathway producing THCA/CBDA [2].

Rational protein design has successfully enhanced CBCAS activity through targeted mutagenesis. Substitutions at five critical positions (notably Val⁴⁸²→Ile and Asn⁴⁸⁴→Ser) improved catalytic efficiency 22-fold in crude lysate assays. These variants promote more effective substrate channeling and reduce reaction byproduct formation (mainly cannabigerol) [2]. CBCAS competes directly with THCAS and CBDAS for the shared precursor CBGA, acting as a metabolic branch point. Its expression level relative to other synthases therefore determines CBC accumulation. Transcriptomic analyses reveal CBCAS expression is highest in young leaves and flowering bracts – corresponding to developmental stages of active cannabinoid biosynthesis [8] [9].

Genetic Polymorphisms Affecting Cannabichromene Accumulation in Cannabis sativa

Cannabichromene accumulation exhibits significant chemotype-dependent variation due to allelic diversity at cannabinoid synthase loci. The CBCAS gene resides on Chromosome 7 within a highly repetitive, recombinationally suppressed region spanning ~40 Mb. This genomic architecture promotes haplotype fixation but limits genetic exchange between chemotypes [3]. Single nucleotide polymorphisms (SNPs) within the CBCAS promoter and coding sequence correlate with CBC productivity:

  • Functional Haplotype (CBCA-HapA): Possesses intact catalytic triad (His⁴⁹⁰, Glu⁴⁹⁵, Cys⁵⁰⁰) and expresses active enzyme. Predominates in Type I (THC-dominant) chemotypes, especially "Broad Leaflet Drug" (BLD) varieties colloquially termed "indica" [6].
  • Hypomorphic Haplotype (CBCA-HapB): Contains missense mutation (Pro³²⁰→Leu) reducing enzyme stability. Associated with intermediate CBC levels in hybrid cultivars [3] [6].
  • Null Haplotype (CBCA-HapC): Frameshift mutation truncates protein at residue 410. Yields CBC-deficient plants common in Type III (CBD-dominant) hemp [6].

Population genetics analyses using 23 trait-linked SNPs cluster CBC-accumulating accessions primarily within myrcene/limonene/linalool chemovars (Cluster K3). This suggests coordinated regulation between terpenoid and cannabinoid pathways [6]. Epigenetic factors like DNA methylation may further modulate CBCAS expression, though this requires validation.

Comparative Analysis of Cannabichromene Biosynthesis Across Chemotypes

Cannabichromene production varies dramatically across Cannabis sativa chemotypes due to differential synthase expression and genetic bottlenecks:

Table 2: Cannabichromenic Acid Synthase Expression and Cannabichromene Accumulation Across Major Chemotypes

Chemotype ClassificationTHC:CBD RatioCBCAS Expression LevelTypical CBC Content (% Dry Weight)Primary Terpene Profile
Type I (Drug-type, NLD*)>10:1Low/Undetectable≤0.05%Terpinolene
Type I (Drug-type, BLD†)>10:1High0.1–0.3%Myrcene/Limonene/Linalool
Type II (Intermediate)0.5–3.0Moderate0.05–0.15%Diverse
Type III (Hemp)<1:10Low/Null Haplotype≤0.01%Caryophyllene/Pinene
Type IV (CBGA-dominant)—‡VariableVariableVariable

*NLD: Narrow Leaflet Drug; †BLD: Broad Leaflet Drug; ‡Negligible THC/CBD due to synthase mutations

Industrial hemp (Type III) underwent intensive selection for CBDAS expression and CBCAS suppression, resulting in near-elimination of CBC [6]. Conversely, Type I BLD chemotypes ("indica" lineages) retain functional CBCAS alleles and produce the highest CBC proportions. Comparative transcriptomics reveals that CBCAS co-expresses with upstream pathway genes (e.g., olivetolic acid cyclase, aromatic prenyltransferase) in BLD trichomes, forming a putative biosynthetic metabolon [3] [9].

The chromosomal region harboring CBCAS shows minimal recombination between drug-type (BLD/NLD) and hemp-type cannabis due to extensive retrotransposon accumulation. This structural divergence explains why introgressing CBCAS alleles into high-CBD hemp remains challenging [3]. Emerging genome-editing tools (e.g., CRISPR-Cas9) now enable precise modulation of the CBCAS locus to overcome these barriers and develop CBC-enriched cultivars without compromising compliance thresholds [2] [8].

Concluding Synthesis

Cannabichromene biosynthesis exemplifies the metabolic specialization within Cannabis sativa. Its production hinges upon the activity of CBCA synthase – a specialized oxidoreductase whose expression and catalytic efficiency are modulated by genetic polymorphisms and developmental factors. While significant progress has been made in elucidating CBC's pathway and regulation, key knowledge gaps persist regarding post-translational regulation of CBCAS, epigenetic controls, and precise transcriptional networks governing tissue-specific expression. Resolving these questions will accelerate the development of cannabinoid-specific cultivars through breeding and biotechnology, enabling tailored phytochemical profiles for research and commercial applications.

Properties

CAS Number

18793-28-7

Product Name

Cannabichromene

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.